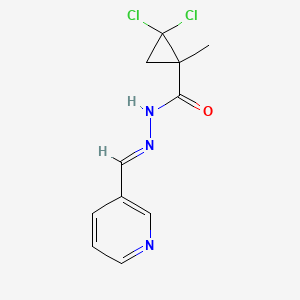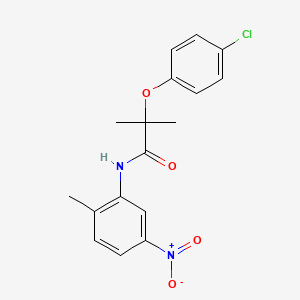
N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of the human double minute 2 (HDM-2) protein, which plays a crucial role in regulating the activity of the tumor suppressor protein p53.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide involves the inhibition of the N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide protein, which is a negative regulator of the p53 tumor suppressor protein. N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide binds to p53 and promotes its degradation, thereby inhibiting its activity. N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide binds to the N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide protein and prevents its interaction with p53, leading to the stabilization and activation of p53. This activation of p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide are primarily related to its inhibition of the N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide protein and activation of the p53 tumor suppressor protein. This activation of p53 induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide in lab experiments is its high specificity for the N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide protein. This specificity allows for the selective inhibition of the N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide protein without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings. Additionally, the high cost and complexity of the synthesis method may also limit its widespread use in research.
Future Directions
There are several future directions for the research and development of N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the exploration of the compound's potential therapeutic applications in other diseases beyond cancer, such as neurodegenerative disorders. Additionally, the development of more potent and selective N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide inhibitors based on the structure of N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide may also be a promising avenue for future research.
Synthesis Methods
The synthesis of N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide involves the reaction of 2-hydroxy-1,4-naphthoquinone with N-methylacetamide in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using appropriate purification techniques, such as column chromatography or recrystallization.
Scientific Research Applications
N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been found to inhibit the activity of the N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide protein, leading to the stabilization and activation of the p53 tumor suppressor protein. This activation of p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-7(15)14(2)10-11(16)8-5-3-4-6-9(8)12(17)13(10)18/h3-6,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPDSSYLDTOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C2=CC=CC=C2C(=O)C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5845096.png)
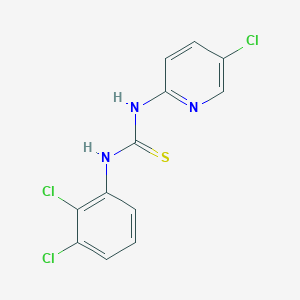
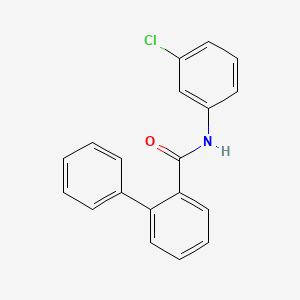
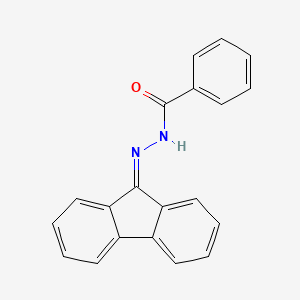
![N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5845128.png)
![3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5845133.png)
![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5845135.png)

![2-(4-ethoxyphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5845161.png)

![1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5845177.png)
![2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5845180.png)
